molecular formula C18H12N6O2S B2766666 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251584-29-8

5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2766666
CAS No.: 1251584-29-8
M. Wt: 376.39
InChI Key: CIRFNPYONMCVBH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a chlorinated aromatic ring, a quinoxaline derivative, and a piperidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with the chlorinated aromatic ring.

    Preparation of Quinoxaline Derivative: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring is usually formed via cyclization reactions involving appropriate amine and carbonyl compounds.

    Coupling Reaction: The final step involves the coupling of the quinoxaline-piperidine intermediate with the chlorinated aromatic ring using urea as a coupling agent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea
  • 3-(4-chloro-2-methylphenyl)-1-cyclohexyl-1-methylurea
  • 3-chloro-2-(3-methyl-2-pyridylamino)-1,4-naphthoquinone

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea stands out due to its unique combination of a chlorinated aromatic ring, a quinoxaline derivative, and a piperidine moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O2S/c25-18-14-9-13(15-7-4-8-27-15)21-24(14)11-19-23(18)10-16-20-17(22-26-16)12-5-2-1-3-6-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRFNPYONMCVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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